molecular formula C21H26N6O9S B13753557 2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester CAS No. 73275-66-8

2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester

Cat. No.: B13753557
CAS No.: 73275-66-8
M. Wt: 538.5 g/mol
InChI Key: PXARMKRMYSIPIY-UHFFFAOYSA-N
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Description

2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, azo, and nitro groups

Preparation Methods

The synthesis of 2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester involves multiple steps, including the formation of the azo linkage and the incorporation of the nitro and acetylamino groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The azo group can participate in redox reactions, leading to the generation of reactive oxygen species. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar compounds include other azo dyes and nitroaromatic compounds. Compared to these compounds, 2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester is unique due to its specific combination of functional groups and its potential applications in multiple fields. Some similar compounds are:

  • 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
  • 5,8,11-Trioxa-2-azatridecanedioic acid, 1-(1,1-dimethylethyl) 13-ethyl ester

Properties

CAS No.

73275-66-8

Molecular Formula

C21H26N6O9S

Molecular Weight

538.5 g/mol

IUPAC Name

2-[3-acetamido-N-(2-ethoxycarbonyloxyethyl)-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate

InChI

InChI=1S/C21H26N6O9S/c1-4-33-20(29)35-10-8-26(9-11-36-21(30)34-5-2)15-6-7-16(17(12-15)23-14(3)28)24-25-19-22-13-18(37-19)27(31)32/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,23,28)

InChI Key

PXARMKRMYSIPIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCN(CCOC(=O)OCC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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